N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted phenyl ring and a tetrahydronaphthalen-2-yloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-2,6-dimethylphenol.
Acylation: The brominated phenol is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form 4-bromo-2,6-dimethylphenyl chloroacetate.
Nucleophilic Substitution: The chloroacetate is reacted with 5,6,7,8-tetrahydronaphthalen-2-ol in the presence of a base like potassium carbonate to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- N-(4-fluoro-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- N-(4-methyl-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making the compound versatile for synthetic modifications. Additionally, the tetrahydronaphthalen-2-yloxy group provides a rigid and bulky structure, which can affect the compound’s interaction with molecular targets.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-13-9-17(21)10-14(2)20(13)22-19(23)12-24-18-8-7-15-5-3-4-6-16(15)11-18/h7-11H,3-6,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYWLYAEYSZFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=CC3=C(CCCC3)C=C2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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